4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine
Description
4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine is a functionalized bipyridine derivative featuring a 2,2'-bipyridine core substituted at position 6 with a pyridin-2-yl group and at position 4 with a triethylene glycol methyl ether chain (4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}). This structure confers unique solubility, coordination, and self-assembly properties, making it valuable in materials science and supramolecular chemistry . The compound is commercially available (CymitQuimica, Ref: 10-F522392) and synthesized via multi-step organic reactions involving palladium-catalyzed cross-coupling and etherification .
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-26-10-11-27-12-13-28-14-15-29-18-16-21(19-6-2-4-8-23-19)25-22(17-18)20-7-3-5-9-24-20/h2-9,16-17H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYVKOJMJQOYRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Hydroxy-2,2'-bipyridine
The bipyridine core is typically functionalized through directed ortho-metalation strategies. A proven route involves:
-
Starting material: 2,2'-Bipyridine (1.0 eq)
-
Lithiating agent: LDA (2.2 eq) in THF at -78°C
-
Electrophile: Trimethylborate (1.5 eq)
-
Oxidation: H₂O₂ in acidic medium
Key Data :
| Parameter | Value |
|---|---|
| Temperature | -78°C → rt |
| Reaction Time | 8 h |
| Yield | 68% |
This generates 4-borono-2,2'-bipyridine, which is oxidized to 4-hydroxy-2,2'-bipyridine using NaIO₄ in aqueous THF.
Installation of Ethoxy Side Chain
Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Activating Group
The oligoethylene glycol side chain requires activation for nucleophilic substitution:
-
Mesylation :
-
Triethylene glycol monomethyl ether (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Base: Et₃N (2.5 eq) in DCM at 0°C → rt
-
-
H NMR (CDCl₃): δ 4.39 (t, J=4.8 Hz, 2H), 3.71–3.53 (m, 10H)
-
Yield: 95%
Etherification of Bipyridine Core
Williamson ether synthesis couples the activated glycol to 4-hydroxy-2,2'-bipyridine:
| Component | Quantity |
|---|---|
| 4-Hydroxybipyridine | 1.0 eq |
| Activated glycol | 1.2 eq |
| Base | KOtBu (2.5 eq) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 24 h |
Outcome :
-
Conversion: 92% (monitored by TLC)
-
Isolation yield: 85% after column chromatography (SiO₂, EtOAc/hexanes)
Introduction of Pyridin-2-yl Group
Suzuki-Miyaura Coupling at Position 6
The pyridinyl group is installed via palladium-catalyzed cross-coupling:
-
Substrate: 6-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2,2'-bipyridine
-
Boronic acid: Pyridin-2-ylboronic acid (1.5 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: DME/H₂O (4:1)
-
Temperature: 90°C
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Conversion | 95% (GC-MS) |
| Isolated Yield | 78% |
Process Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and biomolecules. The compound’s multiple ether linkages and pyridine rings allow it to form stable complexes and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Bipyridine Derivatives
- 4,4'-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bipyridine (TQ4028): This compound extends the ethoxy chains symmetrically at both bipyridine positions, enhancing solubility in polar solvents (e.g., water, ethanol) and improving chelation with transition metals like Ru(II) or Ir(III) . Key Difference: Longer ethoxy chains increase molecular weight (MW: ~650 g/mol vs. ~500 g/mol for the target compound) and reduce crystallization propensity .
6-Methoxy-[2,2']bipyridinyl :
A simpler analog with a methoxy group at position 5. The absence of ethoxy chains limits solubility in aqueous media but simplifies synthetic routes .
Terpyridine Derivatives
- 4'-(2-(2-Methoxyethoxy)ethoxy)-2,2':6',2''-terpyridine (TQ4027) :
The terpyridine core provides three nitrogen coordination sites, enabling stronger binding to metals (e.g., Fe(II), Cu(I)) compared to bipyridine derivatives. The ethoxy chain at position 4' enhances solubility for applications in photovoltaic devices .
Substituent Variations
Ethoxy Chain Modifications
Target Compound :
The triethylene glycol methyl ether chain (4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}) balances hydrophilicity and flexibility, facilitating self-assembly into micellar structures in aqueous solutions .- Quinoline Derivatives (e.g., Example 136 from ): Substitution with a tetrahydropyran-3-yl-oxy group and shorter ethoxy chains reduces solubility but increases lipophilicity, favoring blood-brain barrier penetration in pharmaceutical applications .
Functional Group Additions
- Phosphoryl-Containing Pyridines () :
Compounds like (6-[Ethoxy(phenyl)phosphoryl]-4-[2-(4-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl)ethynyl]pyridin-2-yl)methyl acetate incorporate phosphoryl groups, which alter electronic properties (e.g., electron-withdrawing effects) and enhance stability in oxidative environments .
Comparative Data Table
Solubility and Self-Assembly
The target compound’s triethylene glycol chain enables solubility in polar solvents (e.g., DMSO, ethanol/water mixtures), distinguishing it from methoxy-substituted analogs . In self-assembly studies, similar ethoxy-containing compounds form micelles or vesicles, driven by hydrophilic-lipophilic balance (HLB) .
Metal Coordination
Terpyridine derivatives (e.g., TQ4027) exhibit higher binding constants for transition metals (log K > 10 for Fe(II)) compared to bipyridines due to additional nitrogen coordination sites . The target compound’s single ethoxy chain limits multi-dentate binding but allows selective interactions with smaller ions (e.g., Cu(I)) .
Pharmaceutical Relevance
Ethoxy chains in compounds like Example 236 () improve bioavailability by enhancing water solubility. The target compound’s structure is a candidate for drug delivery systems, though its bipyridine core may require functionalization for biological activity .
Biological Activity
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine is a complex organic compound with potential biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine core with multiple ether linkages, which contribute to its solubility and interaction with biological molecules. The chemical formula is and its CAS number is 613665-49-9.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 393.45 g/mol |
| CAS Number | 613665-49-9 |
| IUPAC Name | 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-6-(pyridin-2-yl)-2,2'-bipyridine |
The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry, forming complexes with metal ions and interacting with various biomolecules. The presence of pyridine rings enhances its affinity for biological targets, potentially modulating enzyme and receptor activities.
- Metal Ion Coordination : The bipyridine structure allows for strong chelation with transition metals, which can influence enzymatic reactions.
- Enzyme Modulation : The compound has been investigated for its role in inhibiting specific kinases involved in inflammatory pathways, such as Interleukin-1 Receptor Associated Kinases (IRAKs) .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity by targeting PD-L1, a protein that inhibits immune responses against tumors .
Inhibition of IRAK Kinases
The compound has shown potential in inhibiting IRAK kinases, which are crucial in the signaling pathways of inflammatory diseases . This inhibition can lead to reduced inflammation and may provide therapeutic benefits in autoimmune diseases.
Case Studies
- Study on PD-L1 Inhibition : A study demonstrated that derivatives of bipyridine could effectively inhibit PD-L1 interactions, showcasing IC50 values ranging from 3.7 to 50 nM . These findings suggest that structural modifications can enhance binding affinities.
- IRAK Inhibition Research : A patent describes compounds that inhibit IRAK-4 specifically, indicating their potential in treating inflammatory conditions like rheumatoid arthritis .
Structure-Activity Relationship (SAR)
The lipophilicity and structural characteristics significantly influence the biological activity of the compound. For instance, modifications in the ether groups can alter the binding affinities for target proteins.
| Compound Variant | IC50 (nM) | Lipophilicity (log D) |
|---|---|---|
| Original Compound | 50 | 3.5 |
| Variant A | 25 | 4.0 |
| Variant B | 10 | 5.5 |
Q & A
Q. What are the recommended synthetic routes for 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine?
Methodological Answer: The synthesis involves multi-step modifications of bipyridine scaffolds. Key approaches include:
- Etherification of bipyridine precursors : Introduce polyether chains via nucleophilic substitution. For example, react 6-(pyridin-2-yl)-2,2'-bipyridine derivatives with 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate under basic conditions (e.g., K₂CO₃ in DMF) .
- Boekelheide rearrangement : Modify bipyridine-N-oxides via acetylation and thermal rearrangement to install functional groups (e.g., hydroxymethyl or ethoxy chains) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Etherification | K₂CO₃, DMF, 50°C, 18h | ~70% | |
| N-Oxide formation | mCPBA, CH₂Cl₂, rt | 85% | |
| Acetylation | Acetic anhydride, 80°C | 90% |
Q. How can researchers confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze / NMR to verify ether chain integration (δ ~3.5–4.5 ppm for OCH₂ groups) and bipyridine/pyridine aromatic signals .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 454.2) and fragmentation patterns .
- X-ray Crystallography : Resolve dihedral angles between pyridine rings (e.g., 11.29° for analogous bipyridines) and intermolecular interactions (e.g., C–H···N hydrogen bonds) .
Q. Table 2: Key Spectroscopic Parameters
| Technique | Key Data | Reference |
|---|---|---|
| NMR | δ 8.5–7.0 (pyridine/bipyridine), δ 4.3–3.4 (OCH₂) | |
| ESI-MS | [M+H]⁺ = 454.2 (calculated), 454.1 (observed) | |
| X-ray | Dihedral angle: 11.29°, C5–H5···N1 distance: 2.69 Å |
Advanced Research Questions
Q. How to design experiments to study supramolecular interactions in crystalline phases?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve 2D/3D networks formed via C–H···N or π-π stacking. For example, parallel bc-plane networks in analogous bipyridines arise from C5–H5···N1 interactions .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength (e.g., decomposition >250°C for ethoxy-functionalized bipyridines) .
- DFT Calculations : Model interaction energies (e.g., hydrogen bond strength ~15–25 kJ/mol) to predict packing motifs .
Q. Table 3: Intermolecular Interaction Metrics
| Interaction Type | Geometry | Energy (DFT) | Reference |
|---|---|---|---|
| C–H···N | 2.69 Å, 158° | 18.5 kJ/mol | |
| π-π stacking | 3.8 Å offset | 25 kJ/mol |
Q. How to address contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Controlled reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., N-oxide peaks at 1250–1300 cm⁻¹) and minimize side reactions .
- High-resolution LC-MS : Detect trace impurities (e.g., unreacted tosylate or acetylated byproducts) with <0.1% sensitivity .
- Crystallization optimization : Recrystallize from ethanol/water mixtures to isolate pure phases and eliminate amorphous contaminants .
Key Troubleshooting Steps:
Verify stoichiometry : Ensure molar ratios of etherifying agents (e.g., tosylate:bipyridine = 1:1) to prevent over-substitution .
Adjust pH : Maintain basic conditions (pH >10) during etherification to avoid protonation of pyridine nitrogen .
Q. What strategies enhance the solubility of this compound for biological assays?
Methodological Answer:
- PEGylation : Attach polyethylene glycol (PEG) chains to ethoxy termini via esterification .
- Co-solvent systems : Use DMSO:water (1:4 v/v) or ethanol:PBS (1:3 v/v) to achieve >10 mg/mL solubility .
- pH adjustment : Ionize pyridine nitrogen at pH <4 (e.g., HCl buffer) to improve aqueous dispersibility .
Q. How to evaluate the compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
- UV-Vis titration : Monitor metal-ligand charge transfer (MLCT) bands (e.g., λ = 450–500 nm for Ru(II) complexes) .
- Cyclic voltammetry : Measure redox potentials (e.g., E₁/₂ = +1.2 V vs. Ag/AgCl for Fe(II) complexes) to assess ligand field strength .
- Magnetic susceptibility : Detect paramagnetic shifts in NMR for Cu(II) or Mn(II) adducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
